3-Aminocarbonyl-5-bromophenylboronic acid
Overview
Description
3-Aminocarbonyl-5-bromophenylboronic acid is a boronic acid derivative with the molecular formula C7H7BBrNO3 and a molecular weight of 243.85 g/mol . This compound is characterized by the presence of an aminocarbonyl group and a bromine atom attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Boronic acids and their esters, including this compound, are known to be valuable building blocks in organic synthesis .
Mode of Action
Boronic esters, such as this compound, are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process is catalyzed and proceeds via a radical approach .
Biochemical Pathways
Boronic esters are known to be involved in various organic reactions, including oxidative cross-coupling, 1,4-addition reactions with α,β-unsaturated ketones, and suzuki-miyaura coupling .
Result of Action
The protodeboronation of boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .
Action Environment
It’s worth noting that boronic esters are usually bench stable, easy to purify, and often commercially available . These features make them attractive for chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 3-Aminocarbonyl-5-bromophenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Aminocarbonyl-5-bromophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or boronic acids with different substituents.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
3-Aminocarbonyl-5-bromophenylboronic acid has a wide range of applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules, making them useful in the development of enzyme inhibitors and other bioactive compounds.
Industry: Used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromophenylboronic acid: Similar structure but with two bromine atoms instead of one.
Phenylboronic acid: Lacks the aminocarbonyl and bromine groups, making it less versatile in certain reactions.
Uniqueness
3-Aminocarbonyl-5-bromophenylboronic acid is unique due to the presence of both an aminocarbonyl group and a bromine atom on the phenyl ring. This combination of functional groups allows for a wider range of chemical reactions and applications compared to simpler boronic acids.
Properties
IUPAC Name |
(3-bromo-5-carbamoylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEQXFIUMDEIIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230448 | |
Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-97-9 | |
Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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